
An In-depth Technical Guide to the Chemical
Structure and Properties of Tetrahydroharmine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tetrahydroharmine

Cat. No.: B1220023 Get Quote
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Abstract
Tetrahydroharmine (THH) is a naturally occurring beta-carboline alkaloid found in the plant

Banisteriopsis caapi, a primary component of the traditional Amazonian psychedelic brew,

Ayahuasca.[1][2] This document provides a comprehensive technical overview of the chemical

structure, physicochemical properties, and pharmacological characteristics of

Tetrahydroharmine. It is intended to serve as a resource for researchers and professionals in

the fields of pharmacology, medicinal chemistry, and drug development. The guide details its

dual mechanism of action as a reversible inhibitor of monoamine oxidase A (MAO-A) and a

serotonin reuptake inhibitor.[2] Experimental methodologies for key assays are described, and

its effects on serotonergic signaling pathways are visualized. All quantitative data are presented

in structured tables for ease of reference and comparison.

Chemical Identity and Structure
Tetrahydroharmine, also known by its synonyms Leptaflorine and 7-methoxy-1,2,3,4-

tetrahydroharman, is a fluorescent indole alkaloid.[1][2] Its chemical structure is characterized

by a tetracyclic beta-carboline core, with a methyl group at the 1-position and a methoxy group

at the 7-position of the indole ring system.

Table 1: Chemical Identifiers of Tetrahydroharmine
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Identifier Value

IUPAC Name
7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-

pyrido[3,4-b]indole[1]

Molecular Formula C₁₃H₁₆N₂O[1]

Molecular Weight 216.284 g/mol [1]

CAS Number 17019-01-1[1]

Canonical SMILES CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC[1]

InChI Key ZXLDQJLIBNPEFJ-UHFFFAOYSA-N[1]

Physicochemical Properties
The physicochemical properties of Tetrahydroharmine are crucial for its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and

handling in a laboratory setting.

Table 2: Physicochemical Properties of Tetrahydroharmine

Property Value Source

Melting Point 199 °C or 218 °C
Discrepancy noted between

sources

Solubility

DMF: 1.5 mg/mLDMSO: 2

mg/mLEthanol: 1.5 mg/mLPBS

(pH 7.2): 0.25 mg/mL

[3]

pKa Data not available

UV Absorption 224, 228, 271, 299 nm [3]

Pharmacological Properties
Tetrahydroharmine's primary pharmacological effects are mediated through its interaction with

the monoaminergic system, specifically as a reversible inhibitor of monoamine oxidase A
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(MAO-A) and as a serotonin reuptake inhibitor.[2]

Table 3: Pharmacological Activity of Tetrahydroharmine

Target Action
Quantitative Data
(IC₅₀/Kᵢ)

Source

Monoamine Oxidase A

(MAO-A)
Reversible Inhibitor IC₅₀: 74 nM [4]

Serotonin Transporter

(SERT)
Reuptake Inhibitor

Data on IC₅₀ or Kᵢ for

reuptake inhibition is

not readily available,

but its action as a

weak inhibitor is

noted.

[5]

5-HT₂ₐ Receptor Minimal Affinity

Kᵢ: >10,000 nM

(racemic & R(+)-

THH), 5,890 nM (S(-)-

THH)

[2]

5-HT₁ₐ Receptor Negligible Affinity Not specified [2]

5-HT₂C Receptor Negligible Affinity Not specified [2]

Dopamine D₂

Receptor
Negligible Affinity Not specified [2]

Pharmacokinetics
Limited pharmacokinetic data for Tetrahydroharmine in humans is available.

Table 4: Pharmacokinetic Parameters of Tetrahydroharmine
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Parameter Value Source

Elimination Half-Life (t½) 4.7–8.8 hours [2]

Time to Maximum Plasma

Concentration (Tmax)
2.9 hours [1]

Maximum Plasma

Concentration (Cmax)

82.2 ng/mL (in a representative

individual after ayahuasca

ingestion)

[6]

Volume of Distribution (Vd) Data not available

Clearance (CL) Data not available

Signaling Pathways
The dual action of Tetrahydroharmine on MAO-A and the serotonin transporter leads to an

increase in the synaptic concentration of serotonin, which then interacts with various

postsynaptic receptors to elicit its physiological and psychoactive effects.
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Figure 1: Signaling pathway of Tetrahydroharmine.

Experimental Protocols
The following sections outline the general methodologies for assays used to characterize the

pharmacological activity of Tetrahydroharmine.
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Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay determines the potency of a compound to inhibit the activity of the MAO-A enzyme.

A common method involves the use of a fluorometric or chromatographic approach.

Principle: MAO-A catalyzes the oxidative deamination of monoamines, producing hydrogen

peroxide (H₂O₂) as a byproduct. The rate of H₂O₂ production is measured, and the inhibitory

effect of the test compound is quantified.[7] Kynuramine is often used as a non-selective

substrate for both MAO-A and MAO-B, and its conversion to 4-hydroxyquinoline can be

detected.[7]

General Protocol:

Enzyme Preparation: Recombinant human MAO-A is used.

Substrate: Kynuramine or another suitable substrate is prepared in an appropriate buffer.

Test Compound Preparation: Tetrahydroharmine is dissolved in a suitable solvent (e.g.,

DMSO) and serially diluted to a range of concentrations.

Assay Procedure:

The MAO-A enzyme is pre-incubated with various concentrations of Tetrahydroharmine
or a vehicle control.

The reaction is initiated by the addition of the substrate.

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g.,

37°C).

The reaction is stopped, often by the addition of a strong acid or base.

Detection:

Fluorometric: A probe that reacts with H₂O₂ to produce a fluorescent product is used. The

fluorescence is measured using a plate reader.
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Chromatographic (HPLC): The formation of the product (e.g., 4-hydroxyquinoline from

kynuramine) is quantified by high-performance liquid chromatography.[7]

Data Analysis: The percentage of inhibition at each concentration of Tetrahydroharmine is

calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that

reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
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Figure 2: Workflow for MAO-A Inhibition Assay.

Serotonin Reuptake Inhibition Assay
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This assay measures the ability of a compound to block the serotonin transporter (SERT),

thereby inhibiting the reuptake of serotonin into presynaptic neurons. Radioligand binding

assays or functional uptake assays are commonly employed.

Principle: The assay quantifies the displacement of a radiolabeled ligand that specifically binds

to SERT or measures the inhibition of the uptake of radiolabeled serotonin into cells or

synaptosomes expressing SERT.

General Protocol (Functional Uptake Assay):

Cell/Tissue Preparation: Human embryonic kidney (HEK293) cells stably expressing human

SERT or synaptosomes prepared from rat brain tissue are commonly used.

Radiolabeled Substrate: [³H]Serotonin is used as the substrate.

Test Compound Preparation: Tetrahydroharmine is dissolved and serially diluted.

Assay Procedure:

Cells or synaptosomes are incubated with various concentrations of Tetrahydroharmine
or a vehicle control.

[³H]Serotonin is added to initiate the uptake.

The incubation is carried out for a defined period at a specific temperature (e.g., 37°C).

The uptake is terminated by rapid filtration through glass fiber filters to separate the

cells/synaptosomes from the incubation medium.

Detection: The radioactivity retained on the filters, which corresponds to the amount of

[³H]Serotonin taken up, is measured by liquid scintillation counting.

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of

a known potent SERT inhibitor (e.g., paroxetine). Specific uptake is calculated by subtracting

non-specific uptake from total uptake. The percentage of inhibition by Tetrahydroharmine is

calculated, and the IC₅₀ or Kᵢ value is determined.
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Figure 3: Workflow for Serotonin Reuptake Inhibition Assay.

Conclusion
Tetrahydroharmine is a pharmacologically active beta-carboline with a unique dual

mechanism of action, inhibiting both MAO-A and serotonin reuptake. This profile contributes to

its psychoactive effects and suggests potential therapeutic applications. The data and protocols

presented in this guide provide a foundational resource for further research and development

of Tetrahydroharmine and its analogs. Further studies are warranted to fully elucidate its

detailed pharmacokinetic profile, determine its pKa, and expand upon its receptor binding

affinities to better understand its selectivity and potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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